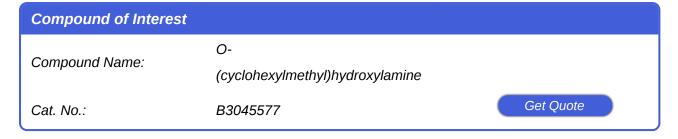


An In-depth Technical Guide to the Spectroscopic Data of O-(cyclohexylmethyl)hydroxylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **O-(cyclohexylmethyl)hydroxylamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous compounds and general principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Molecular and Physical Properties

O-(cyclohexylmethyl)hydroxylamine is an organic compound with the following properties:

Property	Value
Molecular Formula	C7H15NO
Molecular Weight	129.20 g/mol
Monoisotopic Mass	129.115364 g/mol
CAS Number	34955-09-4 (for hydrochloride salt)



Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **O- (cyclohexylmethyl)hydroxylamine**. These predictions are based on data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~ 5.5 - 6.5	br s	2	-NH2
~ 3.5 - 3.7	d	2	-O-CH ₂ -
~ 1.6 - 1.8	m	6	Cyclohexyl protons
~ 1.1 - 1.4	m	5	Cyclohexyl protons

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~ 75 - 80	-O-CH ₂ -
~ 35 - 40	Cyclohexyl CH
~ 25 - 30	Cyclohexyl CH ₂
~ 20 - 25	Cyclohexyl CH ₂

Table 3: Predicted IR Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp	N-H stretch
2850 - 2950	Strong	C-H stretch (aliphatic)
1440 - 1460	Medium	C-H bend (CH ₂)
1050 - 1150	Strong	C-O stretch
900 - 1000	Medium	N-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
129	Moderate	[M] ⁺ (Molecular Ion)
112	Low	[M-NH ₂] ⁺
97	High	[C7H13]+ (Cyclohexylmethyl cation)
81	Moderate	[C ₆ H ₉] ⁺
55	High	[C4H7]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of O-(cyclohexylmethyl)hydroxylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:



- Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

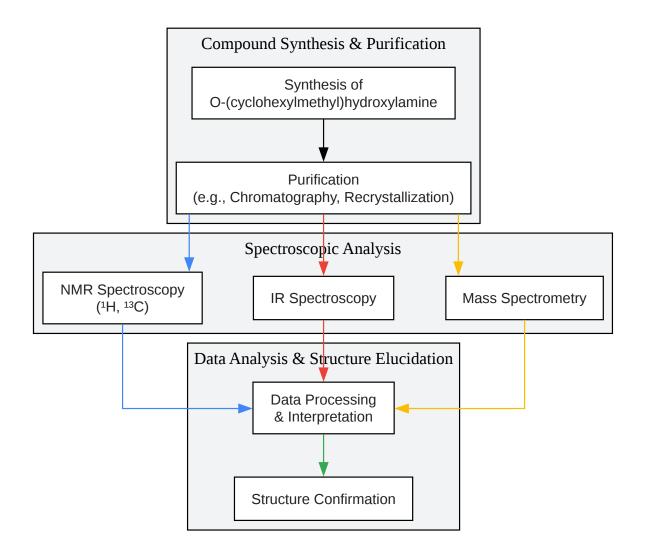


- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
 - EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons (typically 70 eV). This method will produce the molecular ion [M]⁺ and various fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.





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General workflow for spectroscopic analysis.

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